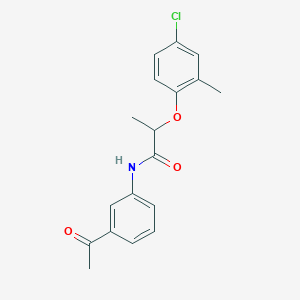

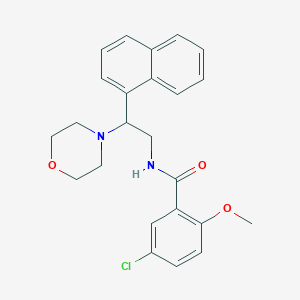

N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide" is a complex organic molecule that appears to be related to various synthesized compounds with potential antimicrobial and antioxidant activities. Although the exact compound is not directly mentioned in the provided papers, the research does involve similar furan carboxamide structures and their derivatives, which are of interest due to their biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic furan carboxylate structures. For instance, in one study, ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate was synthesized from ethyl naphtha[2,1-b]furan-2-carboxylate. This was followed by the formation of Schiff bases and subsequent reactions to yield azetidine derivatives with antimicrobial and antioxidant properties . Another study involved the synthesis of furan carboxamides using the Gewald reaction, which is a method for synthesizing thiophenes . These processes highlight the complexity and versatility of reactions that could be involved in synthesizing the compound .

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen, and various substituents that can significantly alter the compound's properties. The presence of nitro, chloro, and acetyl groups in the compound suggests that it would have a complex structure with multiple reactive sites, which could be key to its biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation, nitration, and the formation of Schiff bases. These reactions are crucial for introducing functional groups that confer antimicrobial and antioxidant properties. For example, the nitration of pyrazole carboxylic acid derivatives has been used to produce compounds with potential biological activity . Similarly, the formation of Schiff bases from furan carboxamides and various aldehydes is a common reaction in the synthesis of compounds with potential pharmacological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups like nitro and chloro can affect the electron density of the molecule, which in turn can influence its reactivity and interaction with biological targets. The antimicrobial and antioxidant activities of these compounds suggest that they have the ability to interact with and possibly inhibit the growth of microorganisms or scavenge free radicals . The specific physical properties such as melting point, solubility, and stability would depend on the precise structure and substituents present in the compound.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

The synthesis and pharmacological activity of compounds similar to N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide have been explored in various studies. One such study involves the synthesis and evaluation of Schiff's bases and 2-azetidinones, revealing their potential antidepressant and nootropic activities. The study indicates that the 2-azetidinone skeleton shows promise as a central nervous system (CNS) active agent, leading to the development of potent CNS active agents for therapeutic use (Thomas et al., 2016).

Applications in Radiosensitizers and Cytotoxins

Research has been conducted on nitrothiophene derivatives with basic or electrophilic substituents, assessing their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds demonstrate effectiveness in vitro as radiosensitizers of hypoxic mammalian cells and show selectivity as bioreductively activated cytotoxins (Threadgill et al., 1991).

Crystal Structure Analysis

The hydrogen-bonding interactions in crystal structures of compounds related to N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide have been described, with a focus on N-(3-acetylphenyl)quinoline-2-carboxamides. These studies provide insights into the molecular interactions and structural properties of such compounds (Peña-Solórzano et al., 2017).

Novel Synthetic Approaches

Novel synthetic approaches for similar compounds have been developed, offering insights into the potential for creating diverse derivatives with varying biological activities. For instance, a technique to improve the precision of full-text database search has been applied to synthesize a derivative useful as a selective herbicide (Hoppenstand & Hsiao, 1988).

Reactivity Studies

The reactivity of compounds with acetyl and nitro substituents has been examined, providing an understanding of the chemical behavior of such molecules. These studies can be useful in predicting the reactivity of N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide under various conditions (Eaborn et al., 1972).

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O5/c1-11(24)13-4-3-5-15(8-13)22-20(25)17-10-19(28-12(17)2)16-7-6-14(21)9-18(16)23(26)27/h3-10H,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREXRNPZTFHHRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3000779.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3000782.png)

![(2-Nitrophenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3000786.png)

![1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3000789.png)

![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B3000796.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3000798.png)